molecular formula C20H25ClN2O2 B3575382 1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine

1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Cat. No.: B3575382
M. Wt: 360.9 g/mol
InChI Key: QFOUPZKNEHWRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a 3,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine typically involves the reaction of 1-(2-chlorobenzyl)piperazine with 3,5-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4-benzylpiperazine: Similar structure but lacks the methoxy groups.

    1-(2-chlorobenzyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure with different positions of methoxy groups.

    1-(2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine: Similar structure with a single methoxy group.

Uniqueness

1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine is unique due to the presence of both 2-chlorobenzyl and 3,5-dimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-24-18-11-16(12-19(13-18)25-2)14-22-7-9-23(10-8-22)15-17-5-3-4-6-20(17)21/h3-6,11-13H,7-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOUPZKNEHWRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.